Cas no 2901067-03-4 (3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde)
![3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde structure](https://www.kuujia.com/scimg/cas/2901067-03-4x500.png)
3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- MFCD34763154
- 2901067-03-4
- 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde
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- Inchi: 1S/C14H8BrF3O2/c15-12-5-11(6-13(7-12)20-14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H
- InChI Key: SHYQGURPNMDCKG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C1C=CC(C=O)=CC=1)OC(F)(F)F
Computed Properties
- Exact Mass: 343.96598g/mol
- Monoisotopic Mass: 343.96598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 26.3Ų
3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610266-250mg |
3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde; . |
2901067-03-4 | 250mg |
€355.80 | 2024-07-24 | ||
abcr | AB610266-1g |
3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde; . |
2901067-03-4 | 1g |
€659.60 | 2024-07-24 | ||
abcr | AB610266-5g |
3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde; . |
2901067-03-4 | 5g |
€2218.40 | 2024-07-24 |
3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
Additional information on 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde
3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde: A Comprehensive Overview
The compound 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 2901067-03-4) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of a bromine atom at the 3' position and a trifluoromethoxy group at the 5' position on the second benzene ring introduces distinct electronic and steric properties, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the importance of 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde in the development of advanced materials. Researchers have explored its potential as a precursor for synthesizing novel π-conjugated systems, which are critical components in organic electronics. The trifluoromethoxy group, known for its strong electron-withdrawing effect, enhances the molecule's ability to participate in electron-deficient aromatic systems, making it an ideal candidate for applications in OLEDs (Organic Light Emitting Diodes) and photovoltaic devices.
In the pharmaceutical industry, 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde has been utilized as an intermediate in the synthesis of bioactive compounds. Its aldehyde functionality allows for easy functionalization, enabling chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in the development of anticancer therapies.
The synthesis of 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde involves a multi-step process that typically begins with the bromination of a biphenyl derivative followed by the introduction of the trifluoromethoxy group via nucleophilic aromatic substitution. The final step involves the oxidation of an alcohol group to form the aldehyde functionality. This synthesis pathway has been optimized in recent years to improve yield and reduce reaction time, making it more accessible for large-scale production.
From an analytical standpoint, 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde can be characterized using a variety of techniques such as NMR spectroscopy and mass spectrometry. These methods provide critical insights into the molecular structure and purity of the compound. For example, proton NMR can be used to confirm the presence of the aldehyde proton and aromatic protons, while carbon NMR can help identify the electronegative substituents like bromine and trifluoromethoxy groups.
In terms of stability and reactivity, 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde exhibits remarkable thermal stability under standard laboratory conditions. However, its reactivity towards nucleophilic addition reactions is notable due to the electron-deficient nature of the aldehyde group. This property makes it a versatile building block in organic synthesis.
Looking ahead, ongoing research into 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde is focused on expanding its applications in drug discovery and material science. Collaborative efforts between academic institutions and industry partners are expected to unlock new potential uses for this compound in areas such as catalysis and polymer chemistry.
In conclusion, 3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 2901067-03-4) is a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an essential tool for researchers aiming to develop innovative solutions in pharmaceuticals and advanced materials.
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